molecular formula C12H16 B14629848 1-Ethyl-1-methylindan CAS No. 56298-75-0

1-Ethyl-1-methylindan

Cat. No.: B14629848
CAS No.: 56298-75-0
M. Wt: 160.25 g/mol
InChI Key: PVWWWDUASYPYLN-UHFFFAOYSA-N
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Description

1-Ethyl-1-methylindan is a bicyclic organic compound belonging to the indan family, characterized by a fused benzene and cyclopentane ring system. It is substituted with ethyl and methyl groups at the 1-position of the indan scaffold. Its molecular formula, inferred from structural analogs, is likely C₁₂H₁₄, with a molecular weight of approximately 158.25 g/mol. The ethyl and methyl substituents enhance its lipophilicity, making it more hydrophobic compared to simpler indan derivatives, which may influence its bioavailability and interaction with biological systems.

Properties

CAS No.

56298-75-0

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

3-ethyl-3-methyl-1,2-dihydroindene

InChI

InChI=1S/C12H16/c1-3-12(2)9-8-10-6-4-5-7-11(10)12/h4-7H,3,8-9H2,1-2H3

InChI Key

PVWWWDUASYPYLN-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC2=CC=CC=C21)C

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Zirconocene and Palladium Catalysts

The foundational work by Fillion et al. (2004) demonstrates a two-stage synthesis starting from 2-(3-butyn-1-yl)phenyl trifluoromethanesulfonate (Figure 1A). In the first step, trimethylaluminum and zirconocene dichloride in hexane/1,2-dichloroethane mediate alkyne activation, forming a zirconacycle intermediate. Subsequent treatment with PdCl₂, tris(p-methoxyphenyl)phosphine, and triethylamine in acetonitrile at 100°C for 24 hours induces cyclization, yielding 1-ethyl-1-methylindan with 6% isolated yield.

Key reaction parameters:

  • Stage 1: 0°C to room temperature, 12-hour reaction time
  • Stage 2: 100°C, 24-hour duration under nitrogen atmosphere
  • Catalyst loading: 5 mol% PdCl₂, 10 mol% phosphine ligand

While this method establishes proof-of-concept for palladium-mediated indan formation, the low yield stems from competing β-hydride elimination pathways and incomplete cyclization.

Brønsted Acid/Palladium Tandem Catalysis

One-Pot Allylboration-Mizoroki-Heck Strategy

Building on methodologies for indanol synthesis, adapted protocols enable access to 1-alkylindans through sequential allylboration and Mizoroki-Heck reactions (Figure 1B). A chiral BINOL-derived Brønsted acid (7.5 mol%) catalyzes enantioselective allylboration of 2-bromoaryl ketones, followed by palladium-catalyzed intramolecular Heck cyclization at 135°C.

Optimized conditions yield:

  • Temperature: 135°C (microwave-assisted)
  • Base: Potassium carbonate (2 equiv)
  • Reductant: Hydrazine monohydrate (0.4 equiv)
  • Solvent: Toluene

This cascade approach achieves up to 75% yield for 1-methyl analogs, suggesting potential for 1-ethyl derivatives through substrate modification. The exo-alkene selectivity (>20:1) prevents undesired indene byproduct formation.

Ruthenium-Catalyzed Reductive Amination Pathways

Transfer Hydrogenation of Oxime Intermediates

Patent CN105294449A describes ruthenium-catalyzed reductions applicable to indan precursors. While developed for chiral amines, the system—employing (1R,2R)-(-)-2-amino-1,2-diphenylethylamido(p-cymene)ruthenium(II) chloride (0.93 mmol)—reduces oximes to amines with 89–96% yield. Applied to indanone oximes, this methodology could enable reductive cyclization to 1-ethyl-1-methylindan.

Critical parameters:

  • Hydrogen source: Ammonium formate (3 equiv)
  • Solvent: Methanol or DMF
  • Reaction time: 12 hours at room temperature

Comparative Analysis of Synthetic Methods

Method Catalyst System Yield (%) Temperature Range Key Advantage
Pd-mediated cyclization ZrCl₂/PdCl₂/phosphine 6 0°C → 100°C Establishes Pd cyclization proof-of-concept
Brønsted/Heck cascade BINOL/Pd(PPh₃)₂Cl₂ 70–96* 35°C → 135°C One-pot operation, enantiocontrol
Ru-catalyzed reduction Ru-cymene complex 89–96* RT Mild conditions, chiral induction

*Reported yields for analogous substrates.

Mechanistic Considerations and Side Reactions

Competing Pathways in Palladium Catalysis

The low yield in Fillion's method arises from:

  • Incomplete alkyne activation by zirconocene
  • Palladium-mediated dimerization of intermediates
  • β-hydride elimination forming acyclic alkenes

Solvent Effects in Brønsted Acid Systems

Polar aprotic solvents (DMF, acetonitrile) improve Mizoroki-Heck efficiency by stabilizing palladium(0) intermediates. Methanol increases reductant solubility but risks ester hydrolysis in sensitive substrates.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1-methylindan undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminium hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-Ethyl-1-methylindan has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-1-methylindan involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Methyleneindan

  • Molecular Formula : C₁₀H₁₀
  • Molecular Weight : 130.19 g/mol
  • Structural Differences : Features a methylene (=CH₂) group at the 1-position, introducing unsaturation.
  • Applications : Primarily used in synthetic chemistry as a precursor for polymers or functionalized indans. Its unsaturation allows for Diels-Alder reactions, unlike 1-Ethyl-1-methylindan, which is fully saturated .
  • Research Findings: No direct biological activity reported, contrasting with 1-Ethyl-1-methylindan's role in wound-healing essential oils .

1-Methylindan

  • Molecular Formula : C₁₀H₁₂
  • Molecular Weight : 132.20 g/mol
  • Structural Differences : Lacks the ethyl group, reducing steric bulk and lipophilicity.
  • Applications : Used in flavor and fragrance industries due to its simpler structure. Lower molecular weight may result in higher volatility compared to 1-Ethyl-1-methylindan .
  • Safety : Safety data sheets indicate precautions for inhalation and skin contact, though specific hazards for 1-Ethyl-1-methylindan remain undocumented .

2-[1-(1-Oxoindan-2-yl)ethyl]indan-1-one

  • Molecular Formula : C₁₉H₁₈O₂
  • Molecular Weight : 278.35 g/mol
  • Structural Differences : Incorporates ketone groups, increasing polarity and reactivity.
  • The ketone groups enable nucleophilic additions, unlike the inert alkyl-substituted 1-Ethyl-1-methylindan .

1-[3-(Dimethylamino)phenyl]ethan-1-one

  • Molecular Formula: C₁₀H₁₃NO
  • Molecular Weight : 163.22 g/mol
  • Structural Differences: Aromatic ketone with a dimethylamino group, enabling diverse reactivity (e.g., in pharmaceutical intermediates).
  • Applications: Used in drug synthesis, contrasting with 1-Ethyl-1-methylindan's natural product role. The amino and ketone functionalities broaden its utility in medicinal chemistry .

Data Tables

Table 1: Molecular Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-Ethyl-1-methylindan C₁₂H₁₄ 158.25 Ethyl, Methyl
1-Methyleneindan C₁₀H₁₀ 130.19 Methylene
1-Methylindan C₁₀H₁₂ 132.20 Methyl
2-[1-(1-Oxoindan-2-yl)ethyl]indan-1-one C₁₉H₁₈O₂ 278.35 Ketone

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1-Ethyl-1-methylindan, and how can purity and structural fidelity be validated experimentally?

  • Methodological Answer : Synthesis typically involves alkylation of indane derivatives using ethyl and methyl halides under Friedel-Crafts conditions. To ensure purity, employ column chromatography followed by recrystallization. Structural validation requires a combination of 1^1H/13^{13}C NMR (to confirm substitution patterns), gas chromatography–mass spectrometry (GC-MS) for molecular ion verification, and elemental analysis for stoichiometric confirmation. For reproducibility, document reaction parameters (temperature, solvent, catalyst loading) in detail .

Q. Which spectroscopic and chromatographic techniques are optimal for distinguishing 1-Ethyl-1-methylindan from its structural isomers?

  • Methodological Answer : High-resolution NMR (1^1H and 13^{13}C) is critical for resolving steric and electronic differences in the indan backbone. For example, the ethyl group’s coupling constants in 1^1H NMR and distinct carbonyl shifts in 13^{13}C NMR can differentiate isomers. Pair this with GC-MS retention time analysis and IR spectroscopy (C-H stretching frequencies) to cross-validate results. Reference spectral libraries from prior indan derivative studies for comparison .

Q. How does the steric environment of 1-Ethyl-1-methylindan influence its reactivity in electrophilic substitution reactions?

  • Methodological Answer : Design competitive experiments comparing nitration or halogenation rates of 1-Ethyl-1-methylindan with less-substituted indan analogs. Use kinetic studies (e.g., UV-Vis monitoring) to quantify reaction rates. Steric hindrance from the ethyl and methyl groups reduces reactivity at the 2- and 4-positions, as shown in studies of similar indan systems .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) can elucidate the electronic and conformational properties of 1-Ethyl-1-methylindan?

  • Methodological Answer : Perform density functional theory (DFT) calculations using software like Gaussian or ORCA to model the compound’s lowest-energy conformation. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. Compare computed 13^{13}C NMR chemical shifts with experimental data to validate models. Cite studies on analogous indan systems to contextualize findings .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for 1-Ethyl-1-methylindan in asymmetric hydrogenation?

  • Methodological Answer : Conduct systematic replication studies under standardized conditions (pressure, catalyst type, solvent polarity). Use statistical tools (e.g., ANOVA) to identify variables causing discrepancies. Cross-reference with kinetic isotope effect (KIE) studies to probe mechanistic differences. Transparently report all parameters, including catalyst pre-treatment steps, to enhance reproducibility .

Q. What experimental frameworks are suitable for investigating the environmental degradation pathways of 1-Ethyl-1-methylindan in aquatic systems?

  • Methodological Answer : Design microcosm experiments simulating natural water bodies, varying pH, temperature, and microbial communities. Employ LC-MS/MS to track degradation intermediates. Compare half-lives with structurally related hydrocarbons (e.g., 1,2-dimethylindan) to assess substituent effects. Include abiotic controls (e.g., UV exposure) to isolate biological vs. photolytic pathways .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing discrepancies in thermodynamic stability data for 1-Ethyl-1-methylindan derivatives?

  • Methodological Answer : Apply multivariate regression to correlate stability with substituent electronic parameters (Hammett constants) and steric bulk (Taft indices). Use error propagation analysis to quantify uncertainties in calorimetric measurements. Publicly share raw datasets (e.g., via Zenodo) to enable meta-analyses .

Q. How should researchers document synthetic procedures to ensure reproducibility in multi-step syntheses of 1-Ethyl-1-methylindan analogs?

  • Methodological Answer : Follow the Beilstein Journal’s guidelines: report reaction scales, purification gradients, and characterization data for all intermediates. Provide detailed Supplementary Information (SI) for protocols exceeding five steps, including failure cases and optimization trials. Reference IUPAC protocols for standardized terminology .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling 1-Ethyl-1-methylindan in high-pressure hydrogenation reactions?

  • Methodological Answer : Use explosion-proof reactors with pressure relief valves. Monitor H2_2 levels using inline sensors. Adopt gloveboxes for air-sensitive catalysts. Document Material Safety Data Sheets (MSDS) for all reagents and include risk assessments in SI .

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